



# Application Notes and Protocols: In Vivo Imaging of Upadacitinib Tartrate Effects on Inflammation

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Compound of Interest		
Compound Name:	Upadacitinib Tartrate	
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### **Abstract**

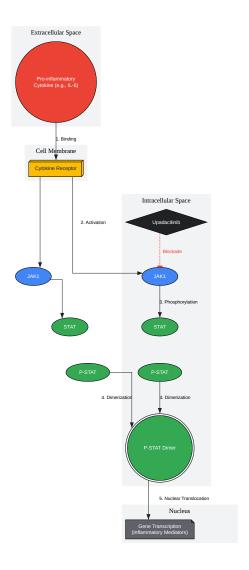
Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for treating several chronic inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and atopic dermatitis.[1][2] Its mechanism involves the disruption of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[3][4] Assessing the therapeutic efficacy of Upadacitinib in vivo requires robust, non-invasive methods to visualize and quantify inflammatory processes. These application notes provide an overview of and detailed protocols for various in vivo imaging modalities to monitor the anti-inflammatory effects of Upadacitinib in preclinical and clinical research settings.

### Introduction: Mechanism of Action of Upadacitinib

Janus kinases (JAKs) are intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[3][5] This signal transduction occurs via the JAK-STAT pathway. When a cytokine binds to its receptor, it activates the associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[3]



Upadacitinib selectively inhibits JAK1, thereby interfering with the signaling of key proinflammatory cytokines such as IL-6.[1][8] By blocking this pathway, Upadacitinib reduces the production of inflammatory mediators, offering a targeted approach to managing immunemediated inflammatory diseases.[6][9] In vivo imaging allows for the longitudinal and quantitative assessment of Upadacitinib's impact on inflammation, providing crucial insights for drug development and clinical management.[10][11]



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Caption: Upadacitinib selectively inhibits JAK1, blocking STAT phosphorylation and downstream gene transcription.

### In Vivo Imaging Modalities and Protocols



A variety of non-invasive imaging techniques can be employed to study the effects of Upadacitinib on inflammation.[10] The choice of modality depends on the specific biological question, the required resolution, and the translational relevance of the technique.[11]

### **Positron Emission Tomography (PET)**

PET imaging uses radiotracers to visualize and quantify metabolic and molecular processes. [12] For inflammation, the most common tracer is 18F-Fluorodeoxyglucose (18F-FDG), a glucose analog that accumulates in metabolically active cells like macrophages and lymphocytes, which are abundant at sites of inflammation.[13][14]

18F-FDG PET/CT is highly sensitive for detecting active synovitis and can be used to monitor therapeutic response in preclinical models of arthritis and in clinical studies.[13][15] Studies with other JAK inhibitors have demonstrated a reduction in 18F-FDG uptake in joints following treatment, correlating with clinical improvement.[16]

- Animal Model: Induce arthritis in rats or mice (e.g., Collagen-Induced Arthritis CIA or Adjuvant-Induced Arthritis - AIA). Allow disease to establish for 10-14 days until clinical signs (e.g., paw swelling) are evident.
- Treatment: Administer **Upadacitinib Tartrate** or vehicle control orally at the desired dose (e.g., 3-10 mg/kg, once daily) for a specified duration (e.g., 14-28 days).
- Imaging Agent: Fast animals for 6-8 hours to reduce background muscle uptake of 18F-FDG. Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
- Injection: Administer 18F-FDG (typically 5-15 MBq) via tail vein injection.
- Uptake Period: Allow the tracer to distribute for 40-60 minutes while the animal remains under anesthesia.[13]
- Image Acquisition:
  - Position the animal on the scanner bed of a microPET/CT system.
  - Perform a CT scan for anatomical co-registration and attenuation correction (e.g., 80 kVp, 500 μA).[13]



- Acquire a static PET scan over the region of interest (e.g., hind limbs) for 15-20 minutes.
- Data Analysis:
  - Reconstruct PET and CT images.
  - Fuse the PET and CT images.
  - Draw Regions of Interest (ROIs) around the inflamed joints (e.g., ankle, knee) on the coregistered images.
  - Calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV), within each ROI.
  - Compare SUV values between Upadacitinib-treated and vehicle-treated groups.

### **Magnetic Resonance Imaging (MRI)**

MRI offers excellent soft-tissue contrast without using ionizing radiation, making it ideal for visualizing inflammation in joints and surrounding tissues.[17][18] Dynamic contrast-enhanced MRI (DCE-MRI) can assess synovial inflammation and vascularity, while diffusion-weighted MRI (DW-MRI) can detect changes in cellularity associated with inflammation.[19][20]

MRI is the clinical gold standard for imaging synovitis, bone edema, and erosions in inflammatory arthritis. It can be used to track changes in synovial volume and water diffusion as a measure of Upadacitinib's effect on joint inflammation and edema.

- Animal Model & Treatment: As described in the PET protocol.
- Imaging Preparation: Anesthetize the animal and position the inflamed limb within a suitable small animal MRI coil. Place a catheter in the tail vein for contrast agent administration.
- Image Acquisition:
  - Use a high-field small animal MRI scanner (e.g., 7T or higher).
  - Acquire pre-contrast T1-weighted and T2-weighted anatomical images of the joint.



- Begin a dynamic series of T1-weighted scans (DCE-MRI).
- After a few baseline scans, inject a Gadolinium-based contrast agent (e.g., Gd-DTPA, 0.2 mmol/kg) via the tail vein catheter.
- Continue acquiring dynamic T1-weighted images for 10-15 minutes to capture the enhancement pattern.
- Acquire post-contrast T1-weighted images with fat suppression to visualize synovial enhancement.
- Data Analysis:
  - Measure synovial volume on T2-weighted or post-contrast T1-weighted images.
  - For DCE-MRI, analyze the signal intensity-time curve in ROIs placed on the synovium to calculate parameters like enhancement rate and volume transfer constant (Ktrans), which reflect vascular permeability and blood flow.
  - Compare these quantitative parameters between treatment and control groups.

### **Ultrasound (US)**

Ultrasound is a cost-effective, real-time imaging modality widely used in rheumatology to assess joint inflammation.[21] Gray-scale US can detect synovial hypertrophy and joint effusions, while Power Doppler (PD) US is sensitive to the increased blood flow characteristic of active synovitis.[22]

In clinical settings, US is used to monitor disease activity and response to treatment in RA patients.[23] Real-world studies have shown that Upadacitinib treatment leads to significant reductions in both gray-scale and Power Doppler ultrasound scores in patients with RA.[24][25]

- Animal Model & Treatment: As described previously.
- Imaging Preparation: Anesthetize the animal. Remove fur from the area overlying the joint of interest (e.g., ankle) and apply ultrasound gel.
- Image Acquisition:



- Use a high-frequency ultrasound system with a linear transducer (e.g., >18 MHz).
- Obtain gray-scale images of the joint in longitudinal and transverse planes to assess for synovial hypertrophy and effusion.
- Activate the Power Doppler mode to assess vascularity within the synovium. Optimize PD settings (e.g., gain, pulse repetition frequency) to detect low-velocity flow without noise artifacts.
- Acquire images and video clips of the joint.
- Data Analysis:
  - Use a semi-quantitative scoring system (e.g., 0-3 scale) to grade synovial hypertrophy (gray-scale) and Power Doppler signal.
  - Sum the scores for multiple joints to obtain a composite score.
  - Compare scores at baseline and post-treatment, and between Upadacitinib-treated and control groups.

### **Quantitative Data Presentation**

Summarizing imaging data in a structured format is essential for comparing treatment effects. The following tables present clinical data on Upadacitinib's efficacy, as assessed by imaging modalities.

# Table 1: Inhibition of Structural Joint Damage with Upadacitinib (Radiographic Imaging)

This table summarizes the mean change from baseline in the modified Total Sharp Score (mTSS), a measure of structural joint damage assessed by X-ray, from two Phase 3 clinical trials in RA patients.[26]



Study	Patient Population	Treatment Group	Mean Change in mTSS (Baseline to Week 48)	P-value vs. Comparator
SELECT- EARLY[26]	MTX-Naïve RA	Upadacitinib 15 mg QD	0.03	<0.001 vs MTX
Upadacitinib 30 mg QD	0.14	<0.001 vs MTX		
Methotrexate (MTX)	1.00	-	_	
SELECT- COMPARE[26] [27]	MTX-Inadequate Responders	Upadacitinib 15 mg + MTX	0.28	<0.001 vs Placebo
Adalimumab +	0.39	<0.001 vs Placebo		
Placebo + MTX	1.73	-	_	

# Table 2: Improvement in Ultrasound Scores with Upadacitinib in RA Patients

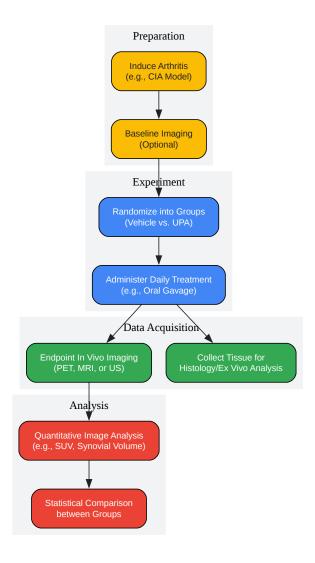
This table presents data from a real-world study on the change in disease activity scores and ultrasound findings in RA patients treated with Upadacitinib.[24]

Parameter	Baseline (Mean ± SD)	Week 24 (Mean ± SD)	P-value
DAS28-CRP	5.57 ± 1.24	2.93	<0.05
Ultrasound Gray- Scale Score	23.00 ± 2.96	Significantly Reduced	<0.05
Ultrasound Power Doppler Score	15.00 ± 2.56	Significantly Reduced	<0.05



### **Experimental and Logical Workflows**

Visualizing the experimental process and the logical basis of the imaging readout is crucial for planning and interpretation.



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Caption: General experimental workflow for in vivo imaging of Upadacitinib effects in an arthritis model.





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Caption: Logical relationship between Upadacitinib's action and resulting changes in imaging signals.

### Conclusion

In vivo imaging provides powerful, non-invasive tools for evaluating the anti-inflammatory effects of **Upadacitinib Tartrate**. Modalities such as PET, MRI, and ultrasound offer quantitative readouts that correlate with disease activity and therapeutic response.[10][16][24] The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively design and execute studies aimed at characterizing the in vivo efficacy of JAK inhibitors in inflammatory disease models.



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